

An In-Depth Technical Guide to the Odor Profile of Methionol

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Compound of Interest

Compound Name: *Methionol*

Cat. No.: *B020129*

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Abstract

Methionol, chemically known as 3-(methylthio)-1-propanol, is a potent organosulfur compound that significantly influences the sensory profile of a wide array of foods and beverages. Its characteristic aroma, often described as savory, soup-like, and reminiscent of cooked vegetables, is a key component in the flavor chemistry of products such as wine, cheese, roasted coffee, and various fermented goods.^[1] The very low olfactory threshold of **methionol** underscores its importance, as even trace amounts can impart substantial aromatic character. ^[1] This technical guide provides a comprehensive overview of the odor profile of **methionol**, its physicochemical properties, biochemical formation pathways, and the analytical methodologies used for its evaluation. The information is intended to serve as a critical resource for researchers in flavor chemistry, food science, and drug development who may encounter or utilize this impactful aroma compound.

Physicochemical and Sensory Properties of Methionol

Methionol is a sulfur-containing alcohol that is a natural metabolite in various biological systems, notably in yeasts.^[1] Its distinct sensory properties are a direct result of its chemical structure.

Odor Profile

The aroma of **methionol** is complex and is predominantly characterized by savory and sulfurous notes. Sensory panel evaluations and olfactometry studies have identified several key descriptors, with their perceived intensity varying depending on the concentration and the food matrix. The primary odor characteristics are summarized below.

Odor Descriptor	Associated Nuances
Sulfurous	Cooked onion, garlic, cabbage
Meaty	Savory, bouillon-like, soup-like
Vegetable	Cooked/stewed vegetables, potato
Sweet	A subtle sweet undertone at lower concentrations

Quantitative Data Summary

Precise quantitative data is essential for understanding the impact of **methionol** on a product's overall aroma. The following tables summarize key physicochemical properties and reported odor threshold values.

Table 1: Physicochemical Properties of **Methionol**

Property	Value
CAS Number	505-10-2
Molecular Formula	C ₄ H ₁₀ OS
Molecular Weight	106.18 g/mol
Boiling Point	194-195 °C at 760 mmHg
Vapor Pressure	0.156 mmHg at 25 °C (estimated)
Solubility in Water	47,450 mg/L at 25 °C (estimated)
LogP (o/w)	0.417 (estimated)

Table 2: Odor Threshold Values for **Methionol**

Matrix	Threshold Concentration
Beer	0.5 - 2.0 ppm
Wine	Sensory threshold for methional (a related compound) is 0.5 µg/L; methionol's is noted to be significantly higher.

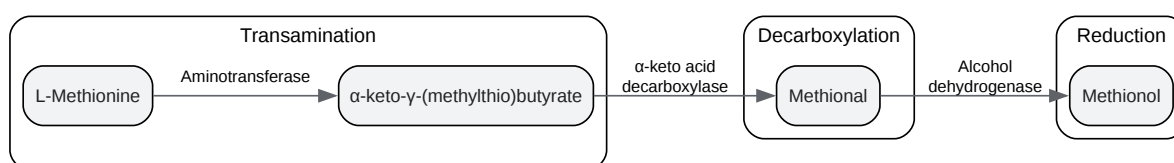
Note: Odor thresholds can vary significantly based on the purity of the compound, the sensitivity of the sensory panel, and the matrix in which it is evaluated.

Biochemical Formation of Methionol: The Ehrlich Pathway

Methionol is primarily formed in yeast and some bacteria through the catabolism of the amino acid L-methionine via the Ehrlich pathway. This metabolic route is a critical source of "fusel alcohols," which are significant contributors to the aroma profiles of fermented beverages.

The pathway proceeds in three main steps:

- Transamination: L-methionine is converted to α -keto- γ -(methylthio)butyrate (KMBA).
- Decarboxylation: KMBA is then decarboxylated to form methional (3-(methylthio)propanal).
- Reduction: Finally, methional is reduced by alcohol dehydrogenase to yield **methionol**.



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Biochemical formation of **methionol** via the Ehrlich pathway.

Experimental Protocols for Odor Analysis

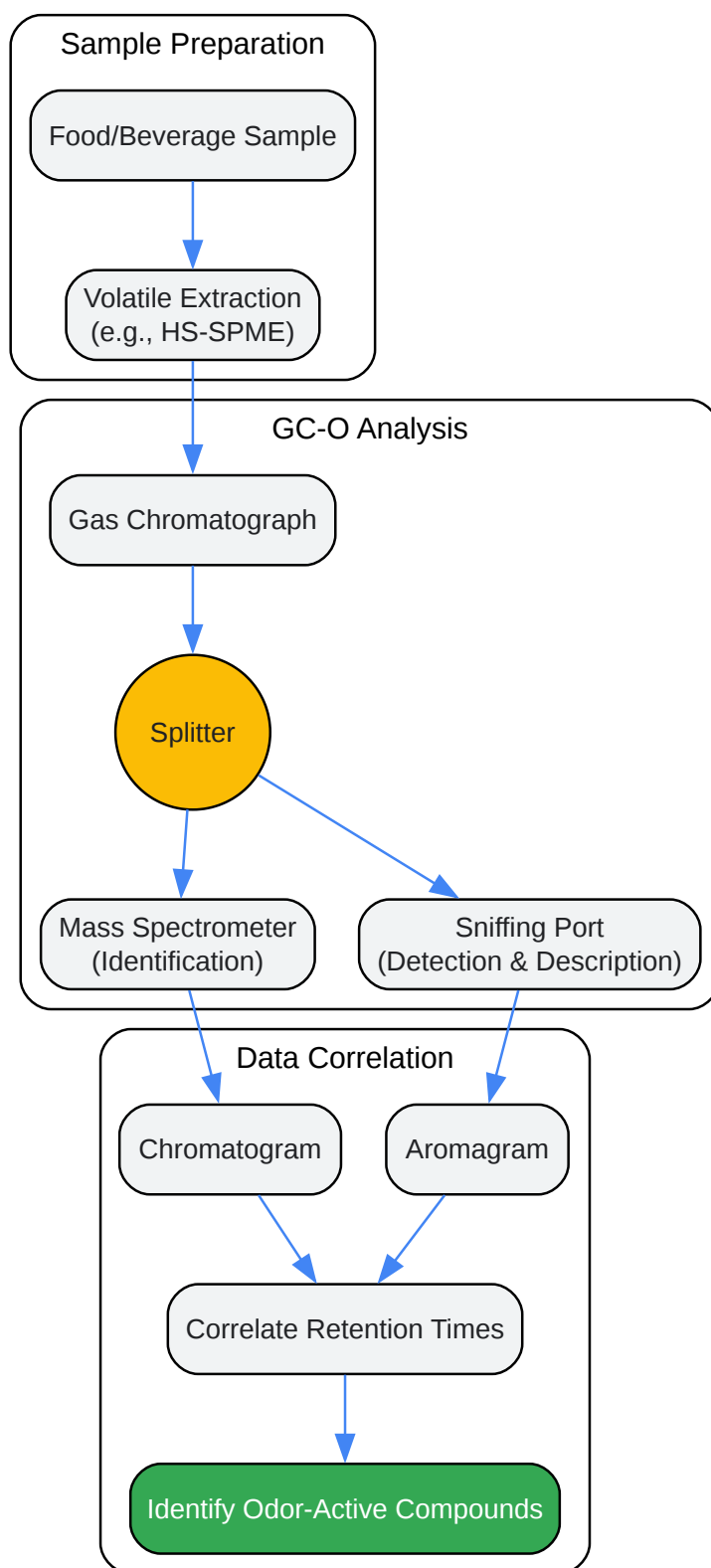
The evaluation of **methionol**'s odor profile requires specialized analytical techniques that can handle volatile sulfur compounds, which are often present at low concentrations and can be reactive.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of specific odor-active compounds in a complex volatile mixture.

Methodology:

- **Sample Preparation:** Volatile compounds are extracted from the sample matrix using methods such as headspace solid-phase microextraction (HS-SPME) or solvent-assisted flavor evaporation (SAFE). For beverages like fruit brandy, HS-SPME is effective, often requiring sample dilution to mitigate the matrix effects of high ethanol content.[\[2\]](#)[\[3\]](#)
- **Gas Chromatographic Separation:** The extracted volatiles are injected into a GC equipped with a capillary column appropriate for flavor analysis (e.g., DB-5 or Carbowax). The oven temperature is programmed to separate the compounds based on their boiling points and polarities.
- **Olfactometric Detection:** The effluent from the GC column is split between a chemical detector (e.g., Mass Spectrometer, MS, or Flame Ionization Detector, FID) and a heated sniffing port. A trained sensory panelist sniffs the effluent and records the time, duration, and description of any detected odors.
- **Data Analysis:** The olfactometry data is correlated with the chromatogram from the chemical detector to identify the compounds responsible for specific aromas. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the most potent odorants by serially diluting the extract until no odor is detected.[\[4\]](#)



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Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Sensory Panel Evaluation

Quantitative Descriptive Analysis (QDA) by a trained sensory panel is crucial for characterizing the overall aroma of a sample containing **methionol** and for determining its sensory threshold.

Methodology:

- **Panelist Selection and Training:** Panelists are screened for their sensory acuity and trained to identify and scale the intensity of various aroma attributes, including those related to sulfur compounds. Certified flavor standards are used for reference.
- **Sample Preparation and Presentation:** Samples are prepared in a consistent manner and presented to panelists in a controlled environment to minimize bias. For threshold testing, a series of dilutions of **methionol** in a neutral medium (e.g., deionized water or a model wine) is prepared.
- **Evaluation:** Panelists evaluate the samples and rate the intensity of predefined sensory descriptors on a linear scale. For threshold determination, methods like the triangle test (where panelists identify the odd sample among three, one of which contains the odorant) are employed at various concentrations.^[5]
- **Statistical Analysis:** The data from the panelists are collected and statistically analyzed to determine the mean intensity ratings for each attribute and to calculate the detection or recognition threshold of the compound.

Conclusion

Methionol is a pivotal, character-impact compound whose sulfurous, meaty, and cooked vegetable notes are integral to the aroma of many fermented and processed foods. A thorough understanding of its sensory profile, formation pathways, and the analytical methods for its detection is essential for food scientists and flavor chemists aiming to control and optimize the sensory qualities of their products. The methodologies and data presented in this guide offer a foundational resource for professionals engaged in the research and development of food, beverages, and related products where sulfur-based aroma compounds play a critical role.

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